molecular formula C13H23N3OS B4187424 N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide

N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide

Cat. No. B4187424
M. Wt: 269.41 g/mol
InChI Key: AVZIVJBJDGNJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT137690 is a thioxoacetamide derivative that was initially identified as a potent inhibitor of kinases in a high-throughput screening assay. It has been shown to inhibit several kinases, including CDK2, CDK9, and CDK11, which are involved in cell cycle regulation and transcriptional control. CCT137690 has been reported to exhibit potent anticancer activity against a broad range of cancer cell lines, including breast, lung, and colon cancer.

Mechanism of Action

CCT137690 inhibits CDK2, CDK9, and CDK11 by binding to the ATP-binding pocket of these kinases. This leads to the inhibition of cell cycle progression and transcriptional control, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCT137690 has been reported to induce G1 cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in xenograft models. Additionally, CCT137690 has been reported to have a synergistic effect when used in combination with other anticancer agents.

Advantages and Limitations for Lab Experiments

One of the advantages of CCT137690 is its potent anticancer activity against a broad range of cancer cell lines. However, one of the limitations of using CCT137690 in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of CCT137690. One potential direction is to investigate its efficacy in combination with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration schedule for CCT137690. Furthermore, the development of more potent and selective CDK inhibitors based on the structure of CCT137690 may lead to the discovery of novel anticancer agents.

Scientific Research Applications

CCT137690 has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK2, CDK9, and CDK11. CCT137690 has also been reported to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent.

properties

IUPAC Name

N-cyclohexyl-2-(4-methylpiperazin-1-yl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3OS/c1-15-7-9-16(10-8-15)13(18)12(17)14-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZIVJBJDGNJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(4-methylpiperazin-1-yl)-2-sulfanylideneacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide
Reactant of Route 3
N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide
Reactant of Route 6
N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.